molecular formula C9H10BrNO4 B11944011 Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate CAS No. 90561-95-8

Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate

Cat. No.: B11944011
CAS No.: 90561-95-8
M. Wt: 276.08 g/mol
InChI Key: BOXSDYOFVFBKGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method includes the bromination of 3-methyl-2-pyrrolecarboxylic acid, followed by esterification with ethanol under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The exact mechanism of action of Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylate groups play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of bromine and carboxylate groups makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

90561-95-8

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

2-bromo-5-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO4/c1-3-15-9(14)6-4(2)5(8(12)13)7(10)11-6/h11H,3H2,1-2H3,(H,12,13)

InChI Key

BOXSDYOFVFBKGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)Br)C(=O)O)C

Origin of Product

United States

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